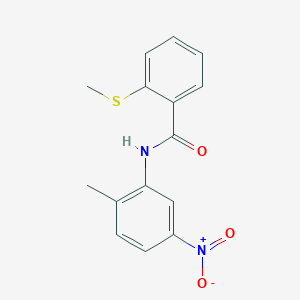
3-(4-chlorobenzyl)-1-cyclohexyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-1-cyclohexyl-2,5-pyrrolidinedione, commonly known as CCPP, is a chemical compound that belongs to the family of N-substituted lactams. It is an important intermediate in the synthesis of various pharmaceutical drugs, including anticonvulsants, sedatives, and hypnotics. CCPP has gained significant attention from the scientific community due to its potential therapeutic properties and its ability to modulate various biological processes.
作用機序
The exact mechanism of action of CCPP is not fully understood. However, it is believed to modulate the activity of various neurotransmitter receptors in the brain, including GABA and glutamate receptors. CCPP has been shown to enhance the activity of GABA receptors, which results in an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CCPP has also been shown to block the activity of glutamate receptors, which results in a decrease in excitatory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CCPP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anticonvulsant, sedative, and hypnotic activity in animal models. CCPP has also been shown to modulate various biological processes, including ion channels, GABA receptors, and glutamate receptors. CCPP has been shown to enhance the activity of GABA receptors, which results in an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CCPP has also been shown to block the activity of glutamate receptors, which results in a decrease in excitatory neurotransmission and a decrease in neuronal excitability.
実験室実験の利点と制限
CCPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CCPP is also relatively inexpensive compared to other compounds with similar activity. However, there are some limitations to using CCPP in lab experiments. CCPP has a relatively low solubility in water, which can make it difficult to administer in certain experiments. CCPP also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of CCPP. One potential area of research is the development of new drugs that are based on the structure of CCPP. CCPP has been shown to possess a wide range of therapeutic properties, and there is potential to develop new drugs that are more effective and have fewer side effects. Another potential area of research is the study of the long-term effects of CCPP. CCPP has a relatively short half-life, and it is not clear what the long-term effects of chronic CCPP exposure might be. Finally, there is potential to study the effects of CCPP on other biological processes, such as inflammation and oxidative stress. CCPP has been shown to modulate various biological processes, and there is potential to explore its effects on other systems in the body.
合成法
The synthesis of CCPP involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with maleic anhydride to yield CCPP. The overall reaction can be represented as follows:
科学的研究の応用
CCPP has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, sedative, and hypnotic activity in animal models. CCPP has also been investigated for its ability to modulate various biological processes, including ion channels, GABA receptors, and glutamate receptors.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclohexylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSJBRAPZCUKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)

![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

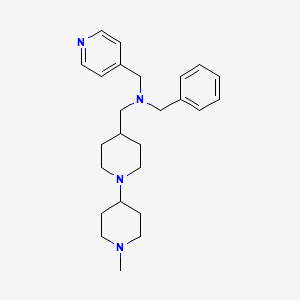
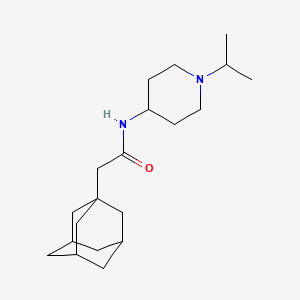
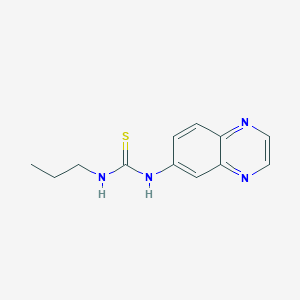
![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)
![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
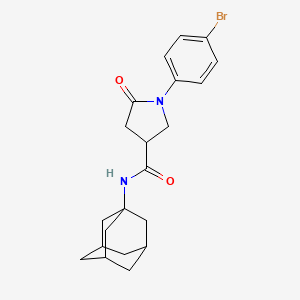
![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
